Scaffold-Driven Kinase Selectivity: ATP-Competitive but Non-Mimetic Binding Mode
Derivatives built on the thieno[3,2-b]pyridine core demonstrate a unique ATP-competitive but non-mimetic binding mode, enabling high kinome-wide selectivity [1]. This is in contrast to many common kinase inhibitors built on pyridine or pyrimidine scaffolds, which often act as ATP-mimetics and have broader, less selective inhibition profiles. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for profoundly different binding modes, as illustrated by the isomers MU1464 and MU1668, both of which maintain high selectivity [2].
| Evidence Dimension | Kinase Binding Mode and Selectivity Profile |
|---|---|
| Target Compound Data | ATP-competitive but non-ATP-mimetic; maintains high kinome-wide selectivity |
| Comparator Or Baseline | Common pyridine/pyrimidine scaffolds (ATP-mimetic; broader inhibition profile) |
| Quantified Difference | Qualitative difference: distinct binding mode leading to higher selectivity for underexplored kinases (e.g., Haspin, CDKLs) |
| Conditions | Kinase profiling assays and X-ray crystallography studies on derived inhibitors [1] |
Why This Matters
This mechanistic differentiation is critical for projects targeting 'underexplored' kinases where high selectivity is paramount to avoid off-target effects and establish a clear biological phenotype.
- [1] Moyano, P. M., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, 64(1), e202412786. https://doi.org/10.1002/anie.202412786 View Source
- [2] Moyano, P. M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Masaryk University Institutional Repository. https://is.muni.cz/publication/2456877/en View Source
